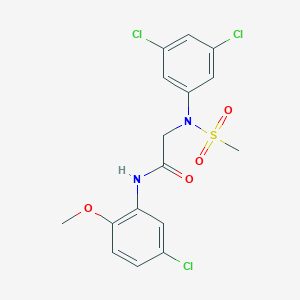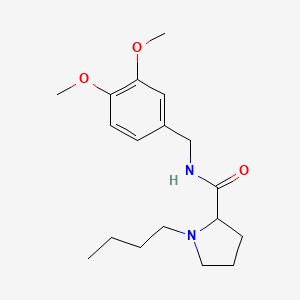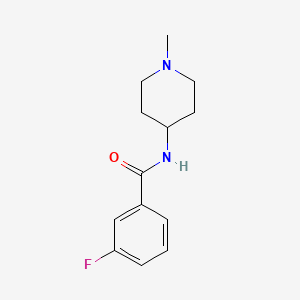![molecular formula C24H15ClN2 B4949022 1-(4-chlorophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4949022.png)
1-(4-chlorophenyl)-3-(3-pyridinyl)benzo[f]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-3-(3-pyridinyl)benzo[f]quinoline, commonly known as CPBQ, is a synthetic compound that belongs to the family of quinoline derivatives. It is widely used in scientific research due to its potential pharmacological properties.
作用机制
The exact mechanism of action of CPBQ is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth, proliferation, and inflammation. CPBQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
CPBQ has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CPBQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPBQ has been found to inhibit the formation of new blood vessels, a process known as angiogenesis, which is important for tumor growth and metastasis.
实验室实验的优点和局限性
CPBQ is a useful compound for scientific research due to its potential pharmacological properties. It can be used to study the mechanisms of inflammation, cancer, and viral infections. However, there are also limitations to the use of CPBQ in lab experiments. For example, it may have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of results. Additionally, CPBQ may have limited solubility in aqueous solutions, which could affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on CPBQ. One area of interest is the development of more potent and selective analogs of CPBQ that could be used as therapeutic agents for the treatment of cancer and viral infections. Another area of interest is the investigation of the mechanisms of action of CPBQ and its analogs, which could provide insights into the underlying biology of inflammation, cancer, and viral infections. Additionally, the use of CPBQ in combination with other drugs or therapies could be explored as a potential strategy for improving treatment outcomes.
合成方法
CPBQ can be synthesized using a variety of methods. One of the most commonly used methods involves the condensation of 4-chlorobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base. The resulting intermediate is then cyclized using a Lewis acid catalyst to yield CPBQ. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
CPBQ has been extensively studied in scientific research due to its potential pharmacological properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral activities. CPBQ has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, CPBQ has been shown to inhibit the replication of herpes simplex virus type 1 and 2.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-pyridin-3-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2/c25-19-10-7-17(8-11-19)21-14-23(18-5-3-13-26-15-18)27-22-12-9-16-4-1-2-6-20(16)24(21)22/h1-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYVLCHAGUHGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CN=CC=C4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4948939.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4948940.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-fluorobenzamide](/img/structure/B4948948.png)
![N'-{2-[(2-chlorobenzyl)thio]ethyl}-N,N-dimethylurea](/img/structure/B4948963.png)



![2-chloro-4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4949021.png)
![N-ethyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4949029.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4949036.png)
![4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione](/img/structure/B4949043.png)
![N-cyclopentyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4949046.png)
![ethyl 1-[(5-bromo-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4949054.png)
